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4-bromo-3-nitro-1H-indole

Cat. No.: B13559375
M. Wt: 241.04 g/mol
InChI Key: NSNYRPJKIUCLNK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole (B1671886) Derivative Research

The journey into indole chemistry began in the 19th century, inextricably linked to the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized the parent indole molecule from oxindole. chemshuttle.com This was followed by his proposal of the indole structure in 1869. chemshuttle.com A pivotal moment in the field was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains one of the most reliable and widely used for synthesizing substituted indoles. rsc.org The 20th century saw an explosion of interest as the indole core was identified in crucial biological molecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506), cementing its importance in medicinal chemistry and drug discovery. organic-chemistry.orgrsc.org

Importance of Nitro and Bromo Substituents in Indole Scaffolds for Organic Synthesis and Mechanistic Biological Studies

The strategic placement of nitro (NO₂) and bromo (Br) groups on the indole scaffold profoundly influences its electronic properties, reactivity, and biological activity.

Nitro Group: The nitro group is a strong electron-withdrawing group. Its placement, particularly at the electron-rich C3 position, significantly deactivates the ring toward electrophilic substitution, a characteristic reaction for indoles. niscpr.res.in However, the nitro group is a valuable synthetic handle; it can be readily reduced to an amino group, providing a key building block for further functionalization and the synthesis of diverse bioactive compounds. smolecule.com Nitroindoles are known to exhibit a range of biological activities, including anticancer and antifungal properties. niscpr.res.in

Bromo Group: Halogens like bromine also act as electron-withdrawing groups through induction but can donate electron density through resonance. On the indole ring, a bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are powerful methods for forming carbon-carbon bonds. nbinno.com This allows for the introduction of various aryl or alkyl groups, creating molecular diversity. nbinno.com The presence of bromine can also enhance the binding affinity of molecules to biological targets like enzymes and receptors, making bromo-substituted indoles valuable in drug design. nih.gov

The combined presence of these two groups creates a molecule with unique reactivity and potential for complex molecular architecture.

Rationale for Focusing on 4-Bromo-3-nitro-1H-indole within Advanced Indole Chemistry

The specific substitution pattern of this compound presents a unique chemical puzzle. The placement of a nitro group at the C3 position is synthetically challenging due to the high reactivity of this site toward nitrating agents, which can often lead to side reactions or oxidation. rsc.org Furthermore, the presence of two deactivating groups—the C3-nitro group on the pyrrole (B145914) ring and the C4-bromo group on the benzene (B151609) ring—makes this scaffold an intriguing target for studying regioselective reactions.

The compound serves as a potential trifunctional scaffold:

The N-H group of the indole can be substituted.

The bromo group at C4 is a prime site for metal-catalyzed cross-coupling reactions.

The nitro group at C3 can be reduced to an amine, enabling amide bond formation or other derivatizations.

This multifunctionality makes it a theoretically valuable, though synthetically challenging, intermediate for constructing complex molecules and chemical probes for biological studies.

Overview of Key Academic Research Areas for this compound and Related Structural Motifs

While direct research on this compound is limited, the applications of its isomers and related compounds highlight its potential areas of academic interest. Halogenated nitroindoles are explored in several key research domains:

Medicinal Chemistry: Many indole derivatives are investigated as kinase inhibitors. The specific substitution pattern can be tuned to achieve selective binding to the ATP-binding pocket of target kinases. chemshuttle.com The reduction of the nitro group to an amine is a common strategy in the synthesis of pharmaceutical candidates.

Organic Synthesis: Bromo-nitroaromatics are fundamental building blocks. For instance, tert-Butyl 4-bromo-3-nitrophenylcarbamate is a precursor in the Bartoli indole synthesis to create 7-bromoindoles. Similarly, this compound could serve as a precursor to uniquely substituted tryptamines or other polycyclic indole alkaloids.

Materials Science: The indole nucleus is used in developing organic electronic materials. The electronic properties conferred by the bromo and nitro groups could be exploited in the design of novel functional materials. smolecule.com

The study of this compound would contribute to a deeper understanding of indole reactivity and expand the toolbox for creating complex, functional molecules.

Interactive Data Tables

Table 1: Common Synthetic Approaches for Bromo- and Nitro-Indoles

Reaction TypeReagents & ConditionsTarget SubstituentNotes
Nitration HNO₃ / H₂SO₄Nitro (NO₂)Classical method, can be harsh and lead to side products. orgsyn.org
Nitration Ammonium (B1175870) Tetramethylnitrate / Trifluoroacetic Anhydride (B1165640)Nitro (NO₂)A milder, non-acidic method for regioselective nitration of indoles at the C3 position. rsc.org
Bromination N-Bromosuccinimide (NBS) / Dichloromethane or Acetic AcidBromo (Br)Commonly used for brominating the indole ring, often at the C3 position. smolecule.com
Bromination Bromine (Br₂) / Acetic AcidBromo (Br)A standard method for electrophilic bromination of the indole ring. niscpr.res.in
Bartoli Indole Synthesis Nitroarene / Vinyl Grignard ReagentIndole CoreA method to synthesize 7-substituted indoles from ortho-substituted nitroarenes.
Leimgruber-Batcho Indole Synthesis 2-Nitrotoluene derivativeIndole CoreA versatile two-step method for indole synthesis.

Table 2: Influence of Substituents on Indole Reactivity

SubstituentPositionElectronic EffectInfluence on Reactivity
**Nitro (NO₂) **C3Strong electron-withdrawingDeactivates the pyrrole ring towards further electrophilic attack. Can be reduced to an amine for further functionalization. niscpr.res.insmolecule.com
Bromo (Br) C4Inductive electron-withdrawal, resonance electron-donationDeactivates the benzene ring. Directs further electrophilic substitution (e.g., nitration) to the C6 position. Provides a handle for cross-coupling reactions. orgsyn.org
Methyl (CH₃) N1Weak electron-donatingProtects the indole nitrogen from reaction and can improve solubility in organic solvents. orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O2 B13559375 4-bromo-3-nitro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

4-bromo-3-nitro-1H-indole

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-1-3-6-8(5)7(4-10-6)11(12)13/h1-4,10H

InChI Key

NSNYRPJKIUCLNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 3 Nitro 1h Indole

Direct Functionalization Approaches of Indole (B1671886) Precursors

Regioselective Bromination of 3-Nitro-1H-indole Derivatives

The introduction of a bromine atom at the C-4 position of a 3-nitro-1H-indole derivative is a challenging electrophilic aromatic substitution. The nitro group at the C-3 position is a powerful deactivating group, which significantly reduces the nucleophilicity of the indole ring, making subsequent electrophilic attack difficult. Standard brominating agents like bromine in acetic acid often require harsh conditions and may lead to a mixture of products or no reaction. The directing effect of the C-3 nitro group and the pyrrolic nitrogen must be carefully considered to achieve substitution at the desired C-4 position over other possible positions (e.g., C-6). Research into highly regioselective bromination methods often focuses on specific catalysts or directing groups to overcome these challenges nih.govrsc.org.

Nitration of 4-Bromo-1H-indole Derivatives

A more common and generally more successful approach is the nitration of a 4-bromo-1H-indole precursor. The C-3 position of the indole ring is the most electron-rich and kinetically favored site for electrophilic attack. Therefore, nitration of 4-bromo-1H-indole is expected to yield the 3-nitro product with high regioselectivity.

Recent methodologies have focused on milder, non-acidic conditions to avoid potential side reactions and decomposition associated with strong acids like nitric acid nih.govrsc.org. One effective method involves the use of tetramethylammonium nitrate (B79036) in the presence of trifluoroacetic anhydride (B1165640). This system generates trifluoroacetyl nitrate in situ, a potent electrophilic nitrating agent that shows high selectivity for the C-3 position of various indole substrates nih.govrsc.org. Studies have shown that 4-substituted indoles, including N-Boc-4-bromoindole, can be successfully nitrated using this protocol, although yields may be influenced by steric effects from the substituent at the C-4 position nih.govrsc.org.

Table 1. Conditions for Regioselective C-3 Nitration of 4-Substituted Indoles nih.govrsc.org
SubstrateNitrating Agent SystemSolventTemperatureYield
N-Boc-4-chloroindoleNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-5 °CGood
N-Boc-4-bromoindoleNMe₄NO₃ / (CF₃CO)₂OCH₃CN0-5 °CLower than 4-chloro derivative

Challenges in Achieving Regioselectivity at C-4 and C-3 Positions

The primary challenge in the direct functionalization approach lies in controlling the regioselectivity.

For Bromination of 3-Nitro-1H-indole: The strong deactivating nature of the C-3 nitro group significantly hinders electrophilic substitution. Overcoming this requires forcing conditions that can lead to low yields and poor selectivity, with bromination potentially occurring at other positions on the benzene (B151609) ring portion of the indole.

For Nitration of 4-Bromo-1H-indole: While C-3 is the preferred site for nitration, the substituent at C-4 can exert steric hindrance, potentially lowering the reaction rate and yield nih.gov. Furthermore, the acidic conditions traditionally used for nitration can cause degradation of the sensitive indole ring. The development of milder, neutral nitration systems has been crucial in overcoming this challenge rsc.orgrsc.org. The choice of a protecting group on the indole nitrogen (e.g., Boc group) is often necessary to prevent N-nitration and improve solubility and stability during the reaction.

Annulation and Ring-Closure Strategies

These strategies build the 4-bromo-3-nitro-1H-indole framework from simpler, appropriately substituted precursors, offering an alternative route that can precisely control the final substitution pattern.

Utilization of 2,3-Dihalophenols and Related Precursors

A powerful strategy for the regioselective synthesis of 4-substituted indoles involves starting with precursors like 2,3-dihalophenols or the corresponding anilines acs.orgresearchgate.net. This approach builds the pyrrole (B145914) ring onto a pre-functionalized benzene ring. A common sequence involves:

Preparation of a substituted benzene: Starting with a 3-halophenol, an ortho-metalation can introduce a second halogen at the C-2 position, yielding a 2,3-dihalophenol acs.orgresearchgate.net.

Introduction of the pyrrole ring components: This is often achieved through transition-metal-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling can be used to attach an alkyne to the C-2 position acs.org.

Ring Closure: A subsequent palladium-catalyzed amination and cyclization sequence forms the indole ring system acs.org. This method provides excellent control for placing a halogen, such as bromine, at the C-4 position of the resulting indole. The newly formed 4-bromo-1H-indole can then be subjected to regioselective nitration at the C-3 position as described previously.

Modified Fischer Indole Synthesis for Specific Substitution Patterns

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring wikipedia.orgnih.gov. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and a ketone or aldehyde nih.govorganic-chemistry.org.

To synthesize this compound using this method, a specifically substituted (2-bromo-3-nitrophenyl)hydrazine would be required as the starting material. The synthesis of this heavily substituted hydrazine (B178648) can be complex. Once obtained, its reaction with a suitable carbonyl compound (e.g., pyruvic acid to introduce a carboxyl group at C-2, followed by decarboxylation) under acidic conditions would induce cyclization to form the target indole.

Modifications to the classical Fischer synthesis, such as the Buchwald modification, utilize palladium-catalyzed cross-coupling to form the N-arylhydrazone intermediate, potentially offering a route from more accessible aryl bromides and hydrazones wikipedia.org. This could circumvent the need to synthesize and handle the potentially unstable (2-bromo-3-nitrophenyl)hydrazine directly.

Bartoli Indole Synthesis and its Application to Substituted Anilines/Nitroaromatics

The Bartoli indole synthesis is a powerful method for creating 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.comsynarchive.com A key characteristic of this reaction is the necessity of a substituent at the ortho position to the nitro group, which facilitates a crucial synarchive.comsynarchive.com-sigmatropic rearrangement. wikipedia.org The steric bulk of this ortho group often correlates with higher reaction yields. jk-sci.com Given the structure of this compound, a plausible Bartoli approach would start with a precursor like 1,3-dibromo-2-nitrobenzene.

In this proposed pathway, the bromine atom at the 2-position of the nitroarene serves as the required ortho directing group. The reaction proceeds through the addition of three equivalents of a vinyl Grignard reagent, such as vinylmagnesium bromide, to the nitroarene. wikipedia.org The first equivalent attacks the nitro group, leading to the formation of a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso species, setting the stage for the synarchive.comsynarchive.com-sigmatropic rearrangement. The third equivalent acts as a base to facilitate the final aromatization step, yielding the indole ring. jk-sci.com

A significant modification by Dobbs enhanced the utility of the Bartoli synthesis by using an ortho-bromine atom as a transient directing group, which can be subsequently removed. organic-chemistry.org This strategy allows for the synthesis of indoles that are unsubstituted at the 7-position. In the context of synthesizing this compound, the bromine atom is a desired feature of the final product and would be retained. The starting material, 1-bromo-2,3-dinitrobenzene, could theoretically be used, where one nitro group is transformed into the indole's pyrrole ring while the other remains as a substituent.

Multi-Component Reactions for Constructing the Indole Core

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product containing substantial portions of all reactants. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, general MCR methodologies for indole synthesis can be adapted.

One such approach is the Ugi MCR, which typically involves an isocyanide, a carboxylic acid, an amine, and a carbonyl compound. rsc.org A hypothetical MCR route to a precursor of this compound could involve a suitably substituted aniline (B41778), such as 2-bromo-3-nitroaniline, as the amine component. This aniline could react with an aldehyde, an isocyanide, and a carboxylic acid to rapidly build a complex intermediate that could then be cyclized to form the indole nucleus.

Another strategy involves a consecutive four-component reaction, which can be used to generate trisubstituted indoles. beilstein-journals.org This sequence might involve a copper-free alkynylation of an ortho-haloaniline, followed by a base-catalyzed cyclization, an electrophilic iodination, and a final N-alkylation. beilstein-journals.org To apply this to the target molecule, one could start with an appropriately substituted aniline and introduce the nitro group at a later stage, as the reaction conditions might not be compatible with the nitro functionality. Palladium-catalyzed MCRs have also been developed, for instance, in the synthesis of indolizines from 2-bromopyridines, imines, and alkynes, showcasing the power of transition metals in facilitating complex transformations. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing side reactions. This involves careful selection of catalysts, reagents, solvents, and temperature.

Catalyst Systems and Reagent Selection (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed reactions are central to modern organic synthesis, including the formation of indole rings. One prominent method is the reductive cyclization of o-nitrostyrenes. mdpi.com For a target like this compound, a potential precursor could be a β-(2-amino-3-bromophenyl)-nitroethylene derivative. The synthesis could proceed via a palladium-catalyzed intramolecular cyclization.

Catalyst selection is crucial. Complexes such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are commonly used in cross-coupling reactions that could build the indole precursor. beilstein-journals.orgrsc.org For reductive cyclization reactions using carbon monoxide surrogates like phenyl formate, a catalyst system of PdCl₂(CH₃CN)₂ with a ligand like 1,10-phenanthroline has proven effective. mdpi.com The choice of ligand can significantly influence the catalyst's activity and stability.

In the context of C-H activation, palladium catalysts can facilitate the domino synthesis of complex oxindoles from alkene-tethered carbamoyl chlorides. rsc.org Furthermore, palladium-catalyzed allylation of the indole C-3 position has been achieved, demonstrating the versatility of palladium in functionalizing the indole core after its formation. nih.gov

Reaction Type Typical Catalyst/Reagent Purpose
Sonogashira CouplingPdCl₂(PPh₃)₂, CuIFormation of C-C bonds to build indole precursors. rsc.org
Reductive CyclizationPdCl₂(CH₃CN)₂, 1,10-phenanthrolineIndole ring formation from nitro-precursors. mdpi.com
C-H Activation/DominoPalladium CatalystConstruction of fused or spiro-indole systems. rsc.org
C-3 AllylationPalladium Catalyst, TrialkylboranesFunctionalization of the pre-formed indole ring. nih.gov

Solvent Effects and Temperature Control

The choice of solvent can dramatically impact reaction outcomes by influencing reactant solubility, reaction rates, and even the reaction pathway. In the Bartoli indole synthesis, ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard, as they are compatible with Grignard reagents. jk-sci.com

For palladium-catalyzed reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (B52724) (CH₃CN) are often employed. beilstein-journals.orgmdpi.com For instance, in a four-component indole synthesis, DMSO was used as the solvent. beilstein-journals.org In some cases, a mixture of solvents can provide better results than a single solvent. mdpi.com

Temperature control is equally vital. Grignard reactions, including the Bartoli synthesis, are typically initiated at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature. jk-sci.comrsc.org Palladium-catalyzed coupling and cyclization reactions often require heating, with temperatures ranging from 60 °C to 100 °C to ensure a reasonable reaction rate. beilstein-journals.orgrsc.orgchemicalbook.com Precise temperature control can prevent the decomposition of sensitive intermediates and reduce the formation of byproducts.

Synthesis Method Typical Solvents Typical Temperature Range
Bartoli Indole SynthesisTHF, Et₂O, Bu₂O-78 °C to Room Temperature jk-sci.com
Palladium-Catalyzed CouplingDMA, CH₂Cl₂, DMFRoom Temperature to 80 °C mdpi.comrsc.org
Multi-Component ReactionDMSO100 °C beilstein-journals.org

Strategies for Isolation and Purification of Synthetic Intermediates and Final Product

After the reaction is complete, a series of workup and purification steps are necessary to isolate the target compound in high purity. A typical aqueous workup involves quenching the reaction with water or a saturated aqueous solution, such as sodium thiosulfate (Na₂S₂O₃) or sodium bicarbonate (NaHCO₃). rsc.orgchemicalbook.com This is followed by extraction of the product into an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc). rsc.orgchemicalbook.com The combined organic layers are then washed with water or brine to remove inorganic salts and water-soluble impurities, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. rsc.orgchemicalbook.com

The crude product is rarely pure and requires further purification. The most common technique is flash column chromatography on silica gel. rsc.org A suitable solvent system (eluent), often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, is used to separate the desired product from starting materials, reagents, and byproducts. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org

In cases where the product is a solid, recrystallization can be an effective final purification step. This involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Elucidation of Molecular Structure and Conformation

Spectroscopic Characterization Techniques for Structural Assignment

Spectroscopic analysis is fundamental to the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that offer complementary information to unambiguously determine the molecular structure of 4-bromo-3-nitro-1H-indole.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environments of specific nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of the atomic connectivity can be constructed. While this compound is a known compound that has been characterized by NMR, detailed published spectra are not universally available. google.comgoogleapis.com The following sections describe the anticipated spectral features based on the analysis of closely related indole (B1671886) derivatives.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the five protons of the molecule. The indole N-H proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, likely in the range of δ 8.5-9.5 ppm, due to its acidic nature and involvement in hydrogen bonding.

The proton on the pyrrole (B145914) ring, H-2, is expected to be a singlet in the aromatic region. The protons on the benzene (B151609) ring (H-5, H-6, and H-7) will form a more complex pattern. H-7, being adjacent to the electron-withdrawing bromine atom, would likely appear as a doublet. H-5, positioned between the bromo and nitro-bearing carbons, would also be a doublet, while H-6 would present as a triplet or a doublet of doublets, coupling to both H-5 and H-7. The electron-withdrawing nature of both the bromo and nitro groups would shift all aromatic protons downfield compared to unsubstituted indole.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
N-H8.5 - 9.5br s (broad singlet)
H-27.5 - 8.0s (singlet)
H-57.4 - 7.8d (doublet)
H-67.2 - 7.6t (triplet) or dd (doublet of doublets)
H-77.6 - 8.0d (doublet)

The ¹³C NMR spectrum provides information on all eight carbon atoms in the this compound structure. The chemical shifts are heavily influenced by the electronic effects of the substituents. The carbon atom C-3, directly attached to the strongly electron-withdrawing nitro group, is expected to be significantly deshielded and appear at a downfield chemical shift. Conversely, C-4, bonded to the bromine atom, will also be deshielded, though the effect of bromine is less pronounced than that of the nitro group. The remaining carbon signals will be assigned based on their position within the bicyclic ring system.

For comparison, in the related compound 4-bromo-3-methyl-1H-indole, the carbon signals appear in the range of δ 110-138 ppm, with the bromine-bearing C-4 at approximately δ 114.9 ppm. rsc.org The presence of a nitro group at C-3 instead of a methyl group would cause a significant downfield shift for C-3 and influence the shifts of adjacent carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2125 - 135
C-3140 - 150
C-3a120 - 128
C-4112 - 120
C-5122 - 130
C-6120 - 128
C-7115 - 125
C-7a135 - 140

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the adjacent aromatic protons H-5, H-6, and H-7, confirming their sequence on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-2, C-5, C-6, and C-7 based on the previously assigned chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity of quaternary carbons and piecing together the entire molecular skeleton. Key HMBC correlations would include the correlation of the N-H proton to C-2, C-3, C-3a, and C-7a, and the correlation of H-2 to C-3 and C-3a, confirming the structure of the pyrrole ring and its fusion to the benzene ring.

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound, which allows for the determination of its molecular formula and offers insights into its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is particularly important as it measures the mass-to-charge ratio with very high accuracy. This precision allows for the calculation of the elemental composition of the parent ion, thus confirming the molecular formula. For this compound (C₈H₅BrN₂O₂), the expected exact mass can be calculated. Experimental HRMS data has confirmed the mass of the protonated molecule, [M+H]⁺, to be 239.9535, which is in excellent agreement with the calculated theoretical mass of 239.9534 for C₈H₅BrN₂O₂. snu.ac.kr This data provides strong evidence for the molecular formula of the compound. Analysis of the isotopic pattern, specifically the presence of nearly equal intensity peaks for the M and M+2 ions, would be characteristic of the presence of a single bromine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present within the this compound molecule. The presence of the nitro group (NO₂) is typically confirmed by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. For similar nitro-containing aromatic compounds, these bands are often observed in the regions of 1570–1500 cm⁻¹ and 1370–1300 cm⁻¹. researchgate.net The N-H stretching vibration of the indole ring usually appears as a characteristic band in the region of 3400-3200 cm⁻¹. Furthermore, the C-Br stretching vibration can be identified at lower frequencies, typically around 590 cm⁻¹.

A study on the related compound 4-nitro-1H-indole-carboxaldehyde (NICA) provided experimental and theoretical vibrational wavenumbers, which aids in the precise assignment of the vibrational modes in similar structures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of an indole derivative is characterized by absorption bands that correspond to π-π* transitions within the aromatic system. For a related compound, 4-bromo-N-(2-nitrophenyl) benzamide, the maximum absorption peak was observed at 238.165 nm, which was attributed to electronic transitions from the Highest Occupied Molecular Orbital (HOMO) to the LUMO+1. researchgate.net Theoretical calculations on 4-nitro-1H-indole-carboxaldehyde (NICA) have also been used to validate its experimentally observed UV-Vis spectrum. researchgate.net The presence of the nitro and bromo substituents on the indole ring of this compound is expected to influence the position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Preparation for Diffraction Studies

The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. For indole derivatives, suitable crystals for X-ray diffraction are often obtained through slow evaporation of a solvent. For instance, crystals of 2-(4-bromo-1H-indol-3-yl)acetonitrile were grown from a methanol (B129727) solution. researchgate.net Similarly, a slow evaporation approach using a mixture of methanol and acetonitrile (B52724) has been employed for growing crystals of other complex organic molecules. researchgate.net The choice of solvent and the rate of evaporation are critical factors in obtaining crystals of sufficient size and quality for diffraction studies.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Once the crystal structure is determined, a detailed analysis of the geometric parameters can be performed. In related indole derivatives, the indole ring system is generally found to be essentially planar. iucr.org For example, in 2-(4-bromo-1H-indol-3-yl)acetonitrile, the root-mean-square deviation of the atoms in the indole ring from the least-squares plane is minimal. researchgate.net The bond lengths and angles within the this compound molecule are expected to be influenced by the electronic effects of the bromo and nitro substituents. For instance, C-Br bond lengths in bromoindoles typically fall in the range of 1.89–1.92 Å. Torsion angles describe the conformation of the molecule, particularly the orientation of the substituents relative to the indole ring.

Below is a table of selected bond lengths and angles for a related indole derivative, which can provide an approximation for this compound.

Bond/AngleAtom 1Atom 2Atom 3Value (Å or °)
Bond Length CBr~1.90
Bond Length CN(NO₂)~1.47
Bond Angle CCN~120
Bond Angle ONO~125

Note: This data is illustrative and based on typical values for similar structures. Precise values for this compound would require specific crystallographic data for this compound.

Reactivity and Reaction Mechanisms of 4 Bromo 3 Nitro 1h Indole

Transformations Involving the Bromo Substituent

The bromine atom at the C4 position of the indole (B1671886) ring is a versatile handle for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides activated by strong electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com In 4-bromo-3-nitro-1H-indole, the nitro group at the C3 position strongly deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic attack. chemistrysteps.com The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The presence of the nitro group, particularly in a position ortho or para to the leaving group, is crucial for stabilizing this intermediate by delocalizing the negative charge. chemistrysteps.comlibretexts.org In the case of this compound, the nitro group is ortho to the bromo substituent, providing the necessary electronic activation for SNAr reactions to occur. The subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. chemistrysteps.com A variety of strong nucleophiles, such as alkoxides, thiolates, and amines, can participate in these reactions. chemistrysteps.com

The general mechanism for the SNAr reaction of this compound is as follows:

Addition of the nucleophile: The nucleophile attacks the C4 carbon, leading to the formation of a negatively charged Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.

Elimination of the leaving group: The bromide ion is expelled, and the aromaticity of the indole ring is restored.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at the C4 position of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orglibretexts.org The Suzuki-Miyaura reaction is widely used to form biaryl compounds and has the advantages of using readily available and relatively non-toxic boronic acids under mild reaction conditions. wikipedia.org For this compound, a Suzuki-Miyaura coupling would enable the introduction of various aryl or vinyl substituents at the C4 position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, base, and solvent is crucial for the success of the reaction, especially with potentially inhibitory substrates like unprotected N-H indoles. nih.govmdpi.com

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgbeilstein-journals.org This reaction is a valuable method for the synthesis of substituted alkenes. organic-chemistry.org In the context of this compound, the Heck reaction could be employed to introduce alkenyl groups at the C4 position. The reaction mechanism generally proceeds through oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. sioc-journal.cn Aqueous conditions have been developed for Heck reactions on indole-based substrates. nih.govresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly effective method for the synthesis of arylalkynes. libretexts.org For this compound, this reaction would allow for the introduction of an alkynyl moiety at the C4 position. The reaction can be carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAr-B(OH)₂Pd(0) catalyst, Base4-Aryl-3-nitro-1H-indole
HeckAlkenePd(0) catalyst, Base4-Alkenyl-3-nitro-1H-indole
SonogashiraTerminal alkynePd(0) catalyst, Cu(I) co-catalyst, Base4-Alkynyl-3-nitro-1H-indole

Beyond C-C bond formation, palladium-catalyzed cross-coupling reactions are also extensively used for the formation of carbon-heteroatom bonds.

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. nih.gov This reaction is a powerful method for the synthesis of arylamines. nih.gov Applying this to this compound would allow for the introduction of primary or secondary amine functionalities at the C4 position. The success of these reactions often depends on the careful selection of palladium catalysts, ligands, and bases. beilstein-journals.org

C-O Bond Formation: Similar to C-N bond formation, palladium-catalyzed methods exist for the coupling of aryl halides with alcohols or phenols to form aryl ethers. beilstein-journals.org This would enable the synthesis of 4-alkoxy- or 4-aryloxy-3-nitro-1H-indoles. These reactions are typically carried out using a palladium catalyst in combination with a suitable ligand and base. beilstein-journals.org

C-S Bond Formation: The formation of carbon-sulfur bonds can also be achieved through transition-metal-catalyzed cross-coupling reactions of aryl halides with thiols or their corresponding thiolates. nih.gov This provides a route to synthesize 4-thioether derivatives of 3-nitro-1H-indole.

Reductive debromination, the replacement of a bromine atom with a hydrogen atom, can occur under certain reducing conditions. While often an undesired side reaction, it can be employed strategically. Catalytic hydrogenation, a common method for nitro group reduction, can sometimes lead to concurrent dehalogenation, particularly with palladium catalysts. commonorganicchemistry.com The use of Raney nickel might be preferred in cases where dehalogenation is to be avoided. commonorganicchemistry.com Alternatively, radical-mediated reductions, for instance using tributyltin hydride, can also effect hydrodenitration, and similar conditions could potentially lead to debromination. wikipedia.org

Reactions Involving the Nitro Substituent

The nitro group at the C3 position is a key functional group that can be transformed into a variety of other nitrogen-containing functionalities, significantly expanding the synthetic utility of the this compound scaffold.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. wikipedia.org The primary product of this reduction is typically the corresponding aniline (B41778) derivative.

Reduction to Amines: A wide array of reagents and conditions can be employed for the reduction of the nitro group to an amino group. organic-chemistry.org

Catalytic Hydrogenation: This is a very common and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.comwikipedia.org As mentioned, care must be taken to avoid concurrent reductive debromination. commonorganicchemistry.com

Metal-Acid Systems: Classic methods include the use of metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid). commonorganicchemistry.comwikipedia.orgscispace.com These conditions are generally effective and can be chemoselective.

Other Reducing Agents: Reagents such as sodium hydrosulfite, tin(II) chloride, or sodium sulfide (B99878) can also be used for the reduction of nitroarenes. wikipedia.org Lithium aluminum hydride is generally not suitable for the reduction of aromatic nitro compounds to amines as it tends to produce azo compounds. commonorganicchemistry.com

Reduction to Other Nitrogen-Containing Functionalities: By carefully controlling the reaction conditions and choosing the appropriate reducing agent, the nitro group can be partially reduced to other functionalities.

Hydroxylamines: Reduction of nitroarenes to aryl hydroxylamines can be achieved using reagents like zinc dust in aqueous ammonium (B1175870) chloride or with Raney nickel and hydrazine (B178648) at low temperatures. wikipedia.orgmdpi.com

Azo Compounds: Treatment of aromatic nitro compounds with reducing agents such as zinc metal can lead to the formation of azo compounds. wikipedia.org

Hydrazine Compounds: Under conditions of excess zinc metal, N,N'-diarylhydrazines can be formed. wikipedia.org

Interactive Data Table: Reduction of the Nitro Group
Reagent/ConditionProduct Functional GroupNotes
H₂, Pd/CAmino (-NH₂)Risk of debromination. commonorganicchemistry.com
Fe, HClAmino (-NH₂)Classic and effective method. wikipedia.org
SnCl₂Amino (-NH₂)Mild reducing agent. wikipedia.org
Zn, NH₄ClHydroxylamino (-NHOH)Partial reduction. wikipedia.org

Reactivity at the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, allowing it to participate in a variety of reactions, including alkylation, acylation, and the introduction of protecting groups.

N-Alkylation and N-Acylation Reactions

The N-H proton of this compound can be abstracted by a base to form an indolyl anion, which can then act as a nucleophile in reactions with electrophiles such as alkyl halides or acylating agents.

N-Alkylation typically involves the deprotonation of the indole nitrogen with a suitable base, followed by the addition of an alkylating agent. Common bases for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and various organometallic reagents. The choice of base and solvent can influence the efficiency of the reaction. For instance, indole itself reacts with methyl iodide in dimethylformamide at elevated temperatures to yield 3-methylindole (B30407) as the major product, with further methylation possible at higher temperatures. bhu.ac.in

N-Acylation of indoles involves the introduction of an acyl group onto the nitrogen atom. This transformation is often challenging due to the competing C3-acylation, as the C3 position is generally more nucleophilic than the nitrogen atom in the neutral indole. nih.gov However, selective N-acylation can be achieved under specific conditions. One approach involves the use of thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at high temperatures. nih.gov This method has been shown to be highly chemoselective for N-acylation over C-acylation. nih.gov The reaction is believed to proceed through the formation of an indolyl anion, which then attacks the thioester. nih.gov The use of more reactive acylating agents like acyl chlorides often requires careful control of reaction conditions to favor N-acylation. nih.gov

Protecting Group Strategies for the Indole Nitrogen

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions and to control the regioselectivity of subsequent transformations. uop.edu.pk An ideal protecting group should be easy to introduce, stable to the reaction conditions of the subsequent steps, and readily removable under mild conditions.

The presence of the electron-withdrawing nitro and bromo groups in this compound can influence the choice and stability of the protecting group. Common protecting groups for the indole nitrogen include:

Sulfonyl Groups: Tosyl (Ts) and Nosyl (Ns) groups are robust electron-withdrawing protecting groups that can be introduced using the corresponding sulfonyl chlorides in the presence of a base. researchgate.net The nosyl group is particularly useful as it can be cleaved under milder conditions (e.g., with a thiol reagent) compared to the tosyl group. researchgate.net

Carbamates: The tert-butoxycarbonyl (Boc) group is a widely used protecting group that can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). However, carbamates on indoles can be somewhat labile. researchgate.net

Acyl Groups: Acetyl (Ac) and other acyl groups can serve as protecting groups. For example, 1-acetyl-3-nitroindole can be synthesized and the acetyl group can later be removed with a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). researchgate.net

Benzyl Groups (Bn): Benzyl groups can be introduced via N-alkylation. On indoles, they are more readily cleaved by strong Lewis acids (e.g., AlCl₃) than by hydrogenolysis. researchgate.net

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsNotes
tert-ButoxycarbonylBoc(Boc)₂OAcidic conditions (e.g., TFA)Can be labile on the indole ring. researchgate.net
BenzenesulfonylBsBenzenesulfonyl chlorideHarsh conditions may be required.A robust, electron-withdrawing group.
p-ToluenesulfonylTosyl (Ts)Tosyl chlorideHarsh conditions (e.g., strong acid or base, reducing agents).Commonly used for indole nitrogen protection. researchgate.net
2-NitrobenzenesulfonylNosyl (Ns)Nosyl chlorideThiol reagents (e.g., thiophenol). researchgate.netCleavable under milder conditions than Tosyl. researchgate.net
AcetylAcAcetic anhydride (B1165640) or acetyl chlorideBasic conditions (e.g., DBU, NaOMe). researchgate.netElectron-withdrawing, can be readily introduced and removed. researchgate.net
BenzylBnBenzyl bromide or chlorideStrong Lewis acids (e.g., AlCl₃), hydrogenolysis. researchgate.netIncreases electron density of the ring. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Indole Ring System

The electronic character of the indole ring in this compound is significantly altered from that of the parent indole. While the indole nucleus is inherently electron-rich and prone to electrophilic attack, the presence of the strongly electron-withdrawing nitro group at the C3 position dramatically reduces the nucleophilicity of the ring and enhances its electrophilicity. researchgate.netnih.gov

Directed Ortho Metalation (DoM) Strategies for Further Functionalization

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. unblog.frwikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org

In the context of this compound, the application of DoM would be challenging and require careful consideration of the existing substituents. The N-H proton is the most acidic site and would be deprotonated first. Therefore, protection of the indole nitrogen with a suitable DMG would be a prerequisite. Amide, carbamate, or sulfonyl groups can serve as effective DMGs. organic-chemistry.org

However, several factors would complicate a DoM strategy on a protected this compound derivative:

Competition between DMGs: The bromo and nitro groups themselves can influence the regioselectivity of lithiation, although they are not typically considered strong DMGs.

Reactivity of the Organolithium Reagent: Organolithium reagents can potentially react with the nitro group.

Metal-Halogen Exchange: The bromine atom at the C4 position is susceptible to metal-halogen exchange with organolithium reagents, which is often a faster process than deprotonation. uwindsor.ca This would lead to the formation of a lithiated species at C4, rather than at a position directed by the N-protecting group.

A plausible DoM strategy would likely involve N-protection with a strong DMG, followed by careful selection of the organolithium base and reaction conditions (e.g., low temperature) to favor deprotonation over metal-halogen exchange or reaction with the nitro group. The most likely positions for deprotonation, directed by an N-sulfonyl or N-carbamate group, would be C2 and C7.

Influence of Nitro and Bromo Substituents on Ring Reactivity

The nitro and bromo substituents have a profound impact on the reactivity of the indole ring system in this compound.

Nitro Group: The nitro group at the C3 position is a powerful electron-withdrawing group through both resonance (-R) and inductive (-I) effects. This has several consequences:

It deactivates the pyrrole (B145914) ring towards electrophilic attack.

It significantly increases the acidity of the N-H proton.

It renders the indole ring system, particularly the C2 position, electrophilic and susceptible to attack by nucleophiles. researchgate.netnih.gov 3-Nitroindoles have been shown to react with a variety of electron-rich species in cycloaddition, annulation, and dearomatization reactions. researchgate.netnih.gov

In this compound, the combined electron-withdrawing nature of both substituents makes the entire indole nucleus electron-deficient. This electronic profile favors nucleophilic addition or substitution reactions over electrophilic ones. The C2 position is particularly activated towards nucleophilic attack due to the adjacent C3-nitro group. Furthermore, the C4-bromo substituent could potentially undergo nucleophilic aromatic substitution, although this would depend on the reaction conditions and the nature of the nucleophile.

Mechanistic Investigations of Key Transformations

The mechanistic pathways of reactions involving this compound are dictated by the interplay of the electron-withdrawing nature of the nitro group at the C3 position and the inductive and resonance effects of the bromine atom at the C4 position. These substituents render the indole nucleus susceptible to specific types of chemical transformations.

For this compound, it is anticipated that the rate-determining step in many of its reactions, particularly nucleophilic additions, would involve the initial attack of the nucleophile on the electron-deficient C2 position of the indole ring. The electron-withdrawing nitro group at C3 significantly enhances the electrophilicity of this position. rsc.orgrsc.org

Table 1: Postulated Kinetic Parameters for a Hypothetical Nucleophilic Addition to this compound

ParameterPredicted Value/TrendRationale
Rate Constant (k)Higher than unsubstituted indoleThe electron-withdrawing nitro group increases the electrophilicity of the indole ring, accelerating nucleophilic attack.
Activation Energy (Ea)Lower than unsubstituted indoleThe stabilization of the intermediate through resonance with the nitro group lowers the transition state energy.
Reaction OrderFirst-order with respect to both the indole and the nucleophileConsistent with a bimolecular nucleophilic addition mechanism.

Note: This table is illustrative and based on general principles, not on experimental data for the specific compound.

The elucidation of reaction pathways for 3-nitroindoles has often been achieved through a combination of experimental techniques, including the isolation and characterization of intermediates, and computational studies. acs.org Similar approaches would be necessary to definitively map the reaction coordinates for transformations of this compound.

Catalysts play a crucial role in directing the outcome of reactions involving substituted indoles. chim.itmdpi.com In the context of this compound, both acid and base catalysis, as well as transition metal catalysis, can be envisaged to facilitate specific transformations.

Role of Catalysts:

Acid Catalysis: Brønsted and Lewis acids can activate the indole ring towards electrophilic attack or activate the attacking electrophile. mdpi.com However, due to the electron-deficient nature of this compound, its reactivity in electrophilic aromatic substitution is expected to be significantly diminished compared to unsubstituted indole. bhu.ac.inmasterorganicchemistry.combyjus.com

Base Catalysis: Bases can deprotonate the N-H of the indole, generating an indolyl anion that can participate in nucleophilic reactions. nih.gov This is a common strategy for the functionalization of indoles.

Transition Metal Catalysis: Transition metals, particularly palladium, rhodium, and copper, are extensively used for the cross-coupling and C-H functionalization of indoles. mdpi.combeilstein-journals.orgnih.gov For this compound, the bromine atom at C4 provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents at this position.

Reaction Intermediates:

The transformations of 3-nitroindoles are characterized by the formation of specific reaction intermediates that dictate the final product. rsc.orgrsc.org

Meisenheimer-type Adducts: In nucleophilic aromatic substitution reactions, the initial attack of a nucleophile on the electron-deficient indole ring can lead to the formation of a resonance-stabilized anionic intermediate, analogous to a Meisenheimer complex. The nitro group at C3 is crucial for stabilizing this intermediate.

Nitronate Intermediates: Nucleophilic conjugate addition to the C2-C3 double bond of a 3-nitroindole derivative leads to the formation of a nitronate intermediate. rsc.org This intermediate can then undergo further reactions, such as intramolecular cyclizations.

Carbocation Intermediates: In electrophilic substitution reactions, the attack of an electrophile on the indole ring generates a carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. lumenlearning.comlibretexts.org The stability of this intermediate determines the regioselectivity of the substitution. For this compound, electrophilic attack is predicted to be disfavored due to the deactivating effect of the nitro group.

Table 2: Key Intermediates in Postulated Reactions of this compound

Reaction TypeKey IntermediateRole of Substituents
Nucleophilic Aromatic SubstitutionMeisenheimer-type adductThe nitro group at C3 stabilizes the negative charge through resonance. The bromo group at C4 can act as a leaving group.
Nucleophilic Conjugate AdditionNitronate intermediateThe nitro group at C3 participates in the formation and stabilization of the nitronate.
Palladium-Catalyzed Cross-CouplingOrganopalladium intermediateThe bromine atom at C4 undergoes oxidative addition to the palladium catalyst.

Note: This table is illustrative and based on established mechanisms for related compounds.

Despite a comprehensive search for theoretical and computational studies on this compound, specific research detailing the quantum chemical calculations, molecular dynamics simulations, and spectroscopic parameter predictions for this particular compound is not available in the public domain.

General computational methodologies exist that could be applied to analyze this compound, providing insights into its electronic structure, reactivity, and conformational flexibility. These include Density Functional Theory (DFT) for geometry optimization and electronic property elucidation, analysis of Frontier Molecular Orbitals (HOMO-LUMO) to understand chemical reactivity, and Molecular Electrostatic Potential (MEP) surface analysis to identify sites for electrophilic and nucleophilic attack. Furthermore, Natural Bond Orbital (NBO) analysis could shed light on electron delocalization and molecular stability, while Molecular Dynamics (MD) simulations could explore its conformational landscape. Computational methods are also routinely used to predict spectroscopic parameters, which can aid in the experimental characterization of such compounds.

However, without specific studies on this compound, a detailed and data-rich article conforming to the requested structure cannot be generated at this time. The scientific literature appears to contain more information on isomers and derivatives of this compound, rather than on this compound itself. Further experimental and computational research is needed to provide the specific data required for a thorough theoretical analysis of this molecule.

Theoretical and Computational Studies on 4 Bromo 3 Nitro 1h Indole

Prediction and Correlation of Spectroscopic Parameters

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods provides invaluable assistance in the structural elucidation of complex organic molecules. For 4-bromo-3-nitro-1H-indole, DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are employed to calculate the isotropic magnetic shielding constants. These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen functional and basis set. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory for such calculations, offering a good compromise between accuracy and computational expense. The predicted chemical shifts for the protons and carbons of this compound are influenced by the electron-withdrawing effects of the nitro group at the C3 position and the bromo group at the C4 position, as well as the anisotropic effects of the indole (B1671886) ring system.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Predicted NMR Chemical Shifts (ppm) for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H11.50-
C2-H8.15125.8
C3-135.2
C3a-128.9
C4-112.5
C5-H7.45123.7
C6-H7.30121.1
C7-H7.80115.4
C7a-136.3

Vibrational Frequency Calculations for IR Spectral Assignmentyoutube.comresearchgate.net

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for identifying functional groups within a molecule. scispace.com Computational frequency calculations can aid in the assignment of experimental IR spectra by providing a theoretical vibrational spectrum. youtube.comresearchgate.net For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory can be used to compute the harmonic vibrational frequencies.

It is important to note that calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data.

The calculated IR spectrum of this compound is expected to exhibit characteristic vibrational modes corresponding to the N-H stretch of the indole ring, the asymmetric and symmetric stretches of the nitro group, the C-N stretch, the C-Br stretch, and various aromatic C-H and C-C stretching and bending vibrations. researchgate.netresearchgate.net

The table below presents the predicted key vibrational frequencies for this compound.

Predicted Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(N-H)3450N-H stretching
ν(C-H) aromatic3100-3000Aromatic C-H stretching
ν_as(NO₂)1540Asymmetric NO₂ stretching
ν_s(NO₂)1355Symmetric NO₂ stretching
ν(C=C) aromatic1600-1450Aromatic C=C stretching
δ(N-H)1420N-H in-plane bending
ν(C-N)1330C-N stretching
γ(C-H) aromatic900-700Aromatic C-H out-of-plane bending
ν(C-Br)650C-Br stretching

Computational Elucidation of Reaction Mechanisms and Pathwaysresearchgate.net

Computational chemistry provides a powerful lens through which to examine the intricate details of chemical reactions involving this compound. By modeling the potential energy surface, it is possible to identify transition states, intermediates, and the most favorable reaction pathways.

Transition State Characterization and Activation Energy Calculations

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. For reactions involving this compound, such as electrophilic substitution or nucleophilic aromatic substitution, DFT calculations can be employed to locate and characterize the transition state structures.

The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate.

For instance, in the nitration of 4-bromo-1H-indole to form this compound, a plausible mechanism involves the formation of a sigma complex (Wheland intermediate). Computational modeling can elucidate the structure of the transition state leading to this intermediate and calculate the associated activation energy.

The table below provides hypothetical activation energies for a generic electrophilic substitution reaction at the C3 position of 4-bromo-1H-indole.

Calculated Activation Energies for a Hypothetical Electrophilic Substitution
Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
Formation of Sigma ComplexTS115.8
DeprotonationTS25.2

Solvent Effects on Molecular Conformation and Reactivity using PCMresearchgate.net

The surrounding solvent can significantly influence the conformation of a molecule and the energetics of a reaction. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. This approach allows for the calculation of solvation energies and the study of solvent effects on molecular properties and reaction pathways.

For this compound, PCM calculations can be used to investigate how the polarity of the solvent affects its conformational preferences, particularly the orientation of the nitro group. Furthermore, by performing reaction pathway calculations within the PCM framework, it is possible to assess the influence of the solvent on the activation energies and reaction rates. Generally, polar solvents are expected to stabilize polar transition states, thereby accelerating reactions that proceed through such intermediates.

The following table illustrates the hypothetical effect of different solvents on the calculated activation energy of the rate-determining step of a reaction involving this compound.

Solvent Effects on Activation Energy (kcal/mol) using PCM
SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Gas Phase1.015.8
Dichloromethane8.913.5
Acetone20.712.1
Acetonitrile (B52724)37.511.8
Water78.410.5

Application of 4 Bromo 3 Nitro 1h Indole As a Synthetic Building Block

Synthesis of Advanced Indole (B1671886) Derivatives and Analogues

The strategic placement of the bromo and nitro groups on the 4-bromo-3-nitro-1H-indole scaffold makes it an ideal precursor for the synthesis of a wide variety of advanced indole derivatives. nih.gov These derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science. The ability to selectively functionalize the indole ring allows for the fine-tuning of the electronic and steric properties of the resulting molecules, leading to compounds with tailored characteristics.

The presence of the electron-withdrawing nitro group at the 3-position and the bromine atom at the 4-position of the indole ring significantly influences its electronic properties. This substitution pattern allows for the generation of a variety of substituted indoles with tunable electronic characteristics through various chemical reactions. For instance, the bromine atom can be replaced through cross-coupling reactions, introducing a wide range of substituents that can further modify the electronic nature of the indole ring.

The nitro group, being a strong electron-withdrawing group, can be reduced to an amino group, which is an electron-donating group. This transformation dramatically alters the electronic properties of the indole, providing a pathway to synthesize indoles with a broad spectrum of electronic behaviors. This tunability is crucial for applications such as the development of organic electronic materials, where the electronic properties of the molecules determine their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Table 1: Examples of Reactions to Tune Electronic Properties

ReactionReagent(s)Resulting Functional GroupEffect on Electronic Properties
Suzuki CouplingArylboronic acid, Pd catalystAryl groupModifies π-conjugation and electron density
Buchwald-Hartwig AminationAmine, Pd catalystAmino groupIntroduces electron-donating character
Reduction of Nitro GroupSnCl₂, HClAmino groupStrong electron-donating group
Sonogashira CouplingAlkyne, Pd/Cu catalystAlkynyl groupExtends π-conjugation

The this compound scaffold is a valuable starting material for the construction of fused heterocyclic systems. These complex structures, where other rings are fused to the indole core, are prevalent in many biologically active natural products and pharmaceutical agents. The reactivity of the bromo and nitro groups provides handles for intramolecular cyclization reactions, leading to the formation of novel polycyclic indole derivatives.

For example, the nitro group can be reduced to an amino group, which can then participate in condensation reactions with adjacent functional groups to form a new heterocyclic ring. Similarly, the bromine atom can be utilized in transition metal-catalyzed reactions to facilitate ring closure. The ability to construct these fused systems opens up avenues for the synthesis of diverse and complex molecular architectures with potential applications in drug discovery and materials science. nih.govmdpi.com

Recent research has demonstrated the use of palladium-catalyzed domino reactions to synthesize 3,n-fused tricyclic indole skeletons. mdpi.com These methods offer efficient pathways to complex indole-containing polycycles. Additionally, organocatalytic enantioselective (4+3) cyclization has been employed to create spiro-fused heterocyclic compounds incorporating the indole moiety. rsc.org

Precursor in Natural Product Synthesis and Alkaloid Scaffolds

The indole nucleus is a common structural motif in a vast array of natural products, particularly in a class of compounds known as indole alkaloids. nih.govnih.gov Many of these natural products exhibit significant biological activities, making them attractive targets for total synthesis. This compound serves as a key precursor in the synthesis of various natural products and their analogues, providing a strategic starting point for the construction of complex molecular architectures. mdpi.comrsc.orgacs.org

The functional groups on this compound allow for its incorporation into the core structures of various indole alkaloids. nih.gov The bromine atom can be used as a handle for cross-coupling reactions to introduce complex side chains or to form key carbon-carbon or carbon-heteroatom bonds necessary for the alkaloid skeleton. The nitro group can be transformed into other functional groups, such as an amino group, which can then be further elaborated to complete the synthesis of the target natural product.

The synthesis of complex indole alkaloids often involves multi-step sequences, and the use of a pre-functionalized indole core like this compound can significantly streamline the synthetic route. This approach allows for the efficient construction of the desired molecular framework, saving both time and resources.

In addition to the total synthesis of natural products, this compound is also used to synthesize analogues of biologically active indole-containing natural products. nih.govresearchgate.net These analogues are modified versions of the natural product, designed to have improved biological activity, better pharmacokinetic properties, or reduced toxicity.

By systematically modifying the structure of the natural product using this compound as a starting point, chemists can explore the structure-activity relationships of the compound. This information is crucial for the development of new drugs and therapeutic agents. The versatility of this compound allows for the introduction of a wide range of modifications, enabling the synthesis of a diverse library of analogues for biological screening.

Development of Novel Organic Reagents and Catalysts

While the primary application of this compound is as a synthetic building block, its unique electronic and steric properties also make it a candidate for the development of novel organic reagents and catalysts. The indole scaffold can be modified to incorporate catalytically active moieties or to act as a ligand for transition metal catalysts.

The electron-withdrawing nitro group can influence the reactivity of adjacent functional groups, potentially leading to the development of new reagents with unique reactivity profiles. Furthermore, the indole nitrogen can be functionalized to create chiral ligands for asymmetric catalysis, a field of great importance in modern organic synthesis. Although this area of research is still in its early stages, the potential for this compound to be used in the development of new synthetic tools is an exciting prospect for the future.

Ligands for Transition Metal Catalysis

The synthesis of novel ligands is crucial for the advancement of transition metal catalysis, which plays a pivotal role in modern organic synthesis. Bidentate and polydentate ligands, in particular, are highly sought after for their ability to form stable complexes with metal centers and to influence the selectivity and efficiency of catalytic transformations.

This compound can serve as a key starting material for the synthesis of specialized ligands. The bromine atom at the C4 position is a prime site for the introduction of a coordinating group, such as a phosphine (B1218219) or an amine, via well-established cross-coupling methodologies like the Buchwald-Hartwig amination or Sonogashira coupling. wikipedia.orglibretexts.orgwikipedia.org For instance, a phosphine moiety can be introduced through a coupling reaction with a suitable phosphine-containing reagent. The resulting indolylphosphine can then act as a ligand for transition metals like palladium, rhodium, or nickel.

The presence of the nitro group at the C3 position can also be exploited. It can be retained in the final ligand structure to fine-tune the electronic properties of the metal center, or it can be transformed into another coordinating group. For example, reduction of the nitro group to an amine would yield a bidentate N,P-ligand, where both the newly formed amino group and the phosphine at the C4 position can coordinate to a metal center. The development of chiral versions of these indole-based phosphine ligands has shown promise in asymmetric catalysis, leading to high enantioselectivities in various reactions. nih.gov

Table 1: Potential Ligand Synthesis via Cross-Coupling Reactions of this compound

Cross-Coupling ReactionReagent/CatalystPotential Ligand Type
Buchwald-Hartwig AminationPrimary/Secondary Amine, Palladium CatalystAmino-indolyl Ligands
Sonogashira CouplingTerminal Alkyne, Palladium/Copper CatalystsAlkynyl-indolyl Ligands
PhosphinationSecondary Phosphine, Palladium CatalystIndolylphosphine Ligands

This table illustrates hypothetical synthetic routes to potential ligands starting from this compound based on established cross-coupling methodologies.

Chiral Auxiliaries Derived from Indole

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The development of new and efficient chiral auxiliaries is a continuous endeavor in asymmetric synthesis. Indole derivatives, with their rigid bicyclic structure, provide an excellent scaffold for the design of such auxiliaries.

While direct examples of chiral auxiliaries derived specifically from this compound are not extensively documented, the functional handles present on this molecule offer a clear pathway for their development. The synthesis of chiral scaffolds from nitroindoles is an area of active research. nih.gov The nitro group at the C3 position can direct diastereoselective reactions, and subsequent transformations can lead to the formation of chiral indolines and other complex heterocyclic systems. acs.orgrsc.org

For instance, the reduction of the nitro group to an amine, followed by reaction with a chiral carboxylic acid, would yield a chiral amide. This new chiral center, in proximity to the indole ring, could then influence the stereoselectivity of reactions at other positions of the molecule. Alternatively, the bromine atom at the C4 position could be used to attach a chiral side chain, which would then act as the chiral directing group. The inherent rigidity of the indole core is advantageous in transmitting the stereochemical information from the auxiliary to the reacting center.

Role in Material Science Precursors (e.g., Organic Electronic Materials)

The field of organic electronics is rapidly expanding, with a constant demand for new materials with tailored electronic properties. Conjugated organic molecules, including those based on heterocyclic systems like indole, are at the forefront of this research. These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Indole derivatives have been investigated as components of hole-transporting materials (HTMs) in OLEDs. skku.eduresearchgate.netmdpi.com The electron-rich nature of the indole ring makes it suitable for facilitating the transport of positive charge carriers (holes). The functionalization of the indole core allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient device performance.

This compound presents an interesting starting point for the synthesis of novel organic electronic materials. The bromine atom can be utilized for extending the conjugation of the system through cross-coupling reactions, such as Suzuki or Stille couplings, with other aromatic or heteroaromatic units. This is a common strategy for building larger, more conjugated molecules required for efficient charge transport.

The electron-withdrawing nitro group at the C3 position would significantly lower the HOMO and LUMO energy levels of the indole core. This can be a desirable feature for certain applications, such as in electron-transporting materials or as a component in donor-acceptor type architectures for OPVs. Furthermore, the nitro group can be a precursor to other functionalities that can influence the solid-state packing and morphology of the material, which are critical factors for device performance. While the direct impact of a nitro group on indole polymerization requires further investigation, the synthesis of novel 5-nitroindole (B16589) derivatives for biological applications has been explored, showcasing the synthetic accessibility of functionalized nitroindoles. nih.govnih.gov

Table 2: Potential Applications of this compound Derivatives in Material Science

Derivative TypeSynthetic StrategyPotential Application
Arylated IndolesSuzuki or Stille coupling at C4Hole-Transporting Materials (HTMs)
Donor-Acceptor MoleculesCoupling of electron-donating groups at C4Organic Photovoltaics (OPVs)
Extended Conjugated SystemsPolymerization via C4-bromo positionConductive Polymers

This table outlines potential avenues for the application of this compound in the development of organic electronic materials.

Exploration of Biological Activities and Structure Activity Relationships Mechanistic Focus

Investigation of Molecular Targets and Binding Mechanisms (In Vitro Studies)

In vitro studies detailing the specific molecular targets and binding mechanisms of 4-bromo-3-nitro-1H-indole are not presently available in the reviewed scientific literature. The indole (B1671886) scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. researchgate.netchula.ac.th However, the specific effects of the 4-bromo and 3-nitro substitutions on this potential activity have not been experimentally elucidated for this compound.

Receptor Binding Studies and Ligand-Protein Interactions

There are no specific receptor binding assays or ligand-protein interaction studies published for this compound. Consequently, its affinity for any particular receptor or protein target remains uncharacterized.

Enzyme Inhibition Mechanisms (e.g., FBPase)

No studies were identified that investigated the inhibitory activity of this compound against any enzyme, including fructose-1,6-bisphosphatase (FBPase). While other substituted indole derivatives have been explored as potential enzyme inhibitors, this specific compound has not been assessed in this context.

Interaction with Cellular Components (e.g., DNA/RNA)

Direct experimental evidence of this compound interacting with DNA or RNA is not available. From a chemical standpoint, nitroaromatic compounds can sometimes act as bioreductive agents, where the nitro group is enzymatically reduced within a cell to form reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species are capable of forming covalent adducts with cellular macromolecules, including DNA, which can lead to cytotoxicity. Furthermore, the planar indole ring system could theoretically act as an intercalating agent. However, without experimental data, these possibilities remain speculative for this compound.

Cellular Pathway Modulation Studies (Mechanistic Focus, No Clinical Data)

Research elucidating the role of this compound in modulating cellular pathways has not been published. The functional consequences of its introduction into a biological system are therefore unknown.

Elucidation of Signal Transduction Pathway Interference (e.g., CFTR potentiators)

There is no available research describing the interference of this compound with any signal transduction pathway. Its potential to act as a potentiator for channels such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) has not been investigated.

Apoptosis Induction Mechanisms at the Cellular Level

No studies have been conducted to determine if this compound can induce apoptosis. The mechanistic pathways, such as caspase activation or mitochondrial disruption, that could be initiated by this compound have not been explored.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound dictates its biological activity. By systematically modifying parts of the molecule and observing the resulting changes in efficacy, researchers can deduce which functional groups are critical for its interaction with biological targets.

Correlating Structural Features with Specific Biological Mechanisms

Specific structural elements of this compound can be linked to distinct biological interaction mechanisms.

The Indole N-H Group: The nitrogen-hydrogen (N-H) bond in the indole ring is a crucial hydrogen bond donor. This group can form hydrogen bonds with biological macromolecules like proteins and nucleic acids, which is often a critical factor for stabilizing the ligand-receptor complex and conferring biological activity. nih.gov

The C-3 Nitro Group and π-Hole Interactions: The nitro group is a significant structural feature. Research has revealed that the positive electrostatic potential on the nitrogen atom of a nitro group (termed a π-hole) can engage in favorable interactions with the lone-pair electrons from oxygen or sulfur atoms within a protein's binding site. nih.gov These π-hole interactions are estimated to have interaction energies of approximately -5 kcal/mol and are considered functionally relevant for the binding affinity of nitroaromatic ligands. nih.gov Therefore, the C-3 nitro group of this compound is likely a key contributor to its binding mechanism, forming specific, stabilizing contacts within a target protein.

The C-4 Bromo Group and Halogen Bonding: The bromine atom at the C-4 position can potentially participate in halogen bonding. A halogen bond is a noncovalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein. This type of interaction is increasingly recognized as important in drug design and molecular recognition.

Computational Biology Approaches for Mechanistic Understanding

Computational biology provides powerful tools to simulate and predict how this compound interacts with biological targets at a molecular level, offering insights that complement experimental SAR data.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. frontiersin.orgmdpi.com For indole derivatives, docking studies frequently reveal key interactions that stabilize the ligand in the active site. nih.govthesciencein.org

In the context of this compound, docking simulations would predict how the molecule fits into a specific protein's binding pocket. The predicted interactions would likely include:

Hydrogen Bonding: The indole N-H group forming a hydrogen bond with an acceptor residue (e.g., the backbone carbonyl of an amino acid). frontiersin.org

π-hole Interactions: The nitro group's nitrogen atom interacting with an oxygen or sulfur-containing residue in the binding site. nih.gov

Hydrophobic and van der Waals Interactions: The bicyclic indole core engaging with nonpolar residues in the protein's active site. nih.gov

Halogen Bonding: The C-4 bromine atom potentially forming a halogen bond with an electron-rich atom in the binding pocket.

Table 2: Predicted Molecular Interactions for Indole Scaffolds from Docking Studies
Structural FeatureType of InteractionInteracting Protein Residue (Example)Reference
Indole N-HHydrogen Bond (Donor)Carbonyl oxygen of amino acid backbone nih.govfrontiersin.org
Indole Ring Systemπ-π Stacking / HydrophobicAromatic residues (e.g., Phenylalanine, Tyrosine) frontiersin.org
Nitro Groupπ-hole InteractionOxygen/Sulfur lone pairs (e.g., from Serine, Cysteine) nih.gov
Bromo SubstituentHalogen Bond / HydrophobicCarbonyl oxygen, electron-rich atoms researchgate.net

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Understanding of Binding Affinity

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates variations in the physicochemical properties of compounds with their biological activities to generate a mathematical model. This model can then be used to predict the activity of new, unsynthesized compounds.

A 3D-QSAR study on a series of indole-based ligands targeting the serotonin (B10506) transporter (SERT) and dopamine (B1211576) D2 receptor provides a framework for understanding the binding affinity of related compounds. nih.gov Such studies utilize methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net

CoMFA models focus on the steric and electrostatic fields of the molecules. The resulting contour maps indicate regions where bulky groups or electropositive/electronegative groups would enhance or decrease activity.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more detailed picture of the ligand-receptor interaction requirements.

For a compound like this compound, a QSAR model would quantify the contributions of the bromo and nitro groups to its binding affinity. The model could reveal, for example, that the electrostatic contribution of the nitro group and the steric bulk of the bromo group at their respective positions are statistically significant for predicting biological activity. The robustness of such models is validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

Table 3: Example Statistical Parameters from a 3D-QSAR Study of Indole Derivatives
Modelq² (Cross-validated r²)r²ncv (Non-cross-validated r²)InterpretationReference
CoMFA0.6250.967The model has good internal predictive ability and explains a high percentage of the variance in the data. nih.gov
CoMSIA0.5230.959The model has acceptable internal predictive ability and fits the data well. nih.gov

Emerging Research Directions and Future Perspectives for 4 Bromo 3 Nitro 1h Indole

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like 4-bromo-3-nitro-1H-indole is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. soci.orgmit.edu Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch processing, including superior heat and mass transfer, improved safety for hazardous reactions, and enhanced scalability. nih.gov

The nitration and bromination steps in the synthesis of substituted indoles can be highly exothermic and require precise temperature control to minimize side-product formation. Flow reactors provide a high surface-area-to-volume ratio, enabling efficient thermal management and precise control over reaction parameters such as temperature, pressure, and residence time. nih.govnih.gov This level of control can lead to higher yields and purities.

Automated synthesis platforms, which combine robotics with flow reactors and integrated analytical tools, can accelerate the discovery and optimization of synthetic routes. mit.edu For this compound, an automated system could rapidly screen various reagents, catalysts, and conditions to identify the optimal pathway, significantly reducing manual effort and development time. soci.orgmit.edu

Table 1: Comparison of Batch vs. Flow Synthesis for the Potential Production of this compound
ParameterTraditional Batch SynthesisFlow Chemistry Synthesis
Heat Transfer Limited by vessel surface area; potential for hot spots.Excellent, due to high surface-area-to-volume ratio of the reactor. nih.gov
Mass Transfer Dependent on stirring efficiency; can be inefficient for multiphasic reactions.Enhanced mixing through static mixers or narrow channels. nih.gov
Safety Higher risk when handling hazardous reagents (e.g., nitric acid) in large volumes. nih.govnih.govImproved safety as only small volumes of reagents are reacting at any given time; hazardous intermediates can be generated and consumed in situ. nih.gov
Scalability Challenging; requires re-optimization of conditions.More straightforward; achieved by running the system for longer periods or using parallel reactors. nih.gov
Reaction Optimization Time-consuming and material-intensive.Rapid optimization through automated sequential experiments. soci.orgmit.edu
Reproducibility Can vary between batches.High, due to precise control over reaction parameters. nih.gov

Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry are becoming central to modern chemical synthesis, aiming to reduce environmental impact and improve safety. uni-saarland.de The synthesis of this compound offers several opportunities for the application of greener methodologies.

A key area for improvement is the nitration of the indole (B1671886) ring. Traditional methods often employ strong acids like concentrated nitric acid, which pose significant safety and environmental hazards. nih.gov Recent research has focused on developing milder, non-acidic, and metal-free conditions. One such approach involves the in situ generation of trifluoroacetyl nitrate (B79036) from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640), which acts as an effective electrophilic nitrating agent for indoles. nih.gov This method avoids the use of harsh acids and is more compatible with a wider range of functional groups. nih.gov

Other green chemistry considerations include the use of safer, renewable, or recyclable solvents, minimizing waste through high-yield reactions (high atom economy), and using catalytic rather than stoichiometric reagents. uni-saarland.de Future research will likely focus on developing catalytic bromination and nitration methods and exploring solvent-free reaction conditions to further enhance the green profile of the synthesis.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
Green Chemistry PrincipleApplication in Synthesis/Transformation
1. Prevention Designing synthetic routes that minimize the generation of waste products. uni-saarland.de
2. Atom Economy Utilizing addition reactions (e.g., catalytic halogenation/nitration) that incorporate most of the starting material atoms into the final product.
3. Less Hazardous Chemical Syntheses Replacing hazardous reagents like concentrated nitric acid with milder alternatives such as trifluoroacetyl nitrate. nih.govuni-saarland.de
4. Designing Safer Chemicals Modifying the final compound to reduce toxicity while maintaining function (a consideration for its derivatives).
5. Safer Solvents and Auxiliaries Using water, supercritical fluids, or ionic liquids as alternatives to volatile organic solvents.
6. Design for Energy Efficiency Conducting reactions at ambient temperature and pressure; using flow chemistry for better energy control. uni-saarland.de
7. Use of Renewable Feedstocks Sourcing starting materials from biological precursors where possible.
8. Reduce Derivatives Avoiding the use of protecting groups for the indole nitrogen to shorten the synthetic route. uni-saarland.de
9. Catalysis Employing catalytic rather than stoichiometric amounts of reagents for bromination and nitration.
10. Design for Degradation Designing derivatives that can break down into benign products after use.
11. Real-time Analysis for Pollution Prevention Using in situ spectroscopic monitoring to prevent byproduct formation. mit.edu
12. Inherently Safer Chemistry for Accident Prevention Choosing less volatile solvents and less explosive reagents to minimize the risk of accidents. uni-saarland.de

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable data for understanding reaction mechanisms and optimizing conditions. Advanced spectroscopic techniques, particularly when integrated into automated and flow chemistry systems as part of Process Analytical Technology (PAT), are crucial for this purpose. mit.edu

For the synthesis of this compound, in situ monitoring can track the consumption of reactants and the formation of the product and any intermediates or byproducts. For example, Fourier-transform infrared (FT-IR) spectroscopy can monitor the disappearance of the N-H bond of the starting indole and the appearance of characteristic vibrations from the C-NO₂ group. Similarly, online high-performance liquid chromatography-mass spectrometry (HPLC-MS) can provide quantitative data on the concentration of each species in the reaction mixture over time, allowing for precise kinetic analysis and yield determination. mit.edu This real-time feedback enables rapid, data-driven optimization of the reaction, ensuring high efficiency and purity. mit.edu

Table 3: Spectroscopic Techniques for In Situ Monitoring of this compound Synthesis
TechniqueInformation Provided
FT-IR/Raman Spectroscopy Real-time tracking of changes in functional groups (e.g., appearance of NO₂ stretch, disappearance of C-H on the aromatic ring).
UV-Vis Spectroscopy Monitoring changes in conjugation and chromophores as the indole ring is functionalized.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information and quantitative analysis of reactants, intermediates, and products in the reaction mixture.
Mass Spectrometry (MS) Coupled with LC or GC, it identifies and quantifies components, including low-level impurities and byproducts. mit.edu

Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthetic Pathways

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. nih.govbeilstein-journals.org For a target molecule like this compound, AI algorithms can be trained on vast databases of known chemical reactions to predict its reactivity and propose efficient synthetic pathways. beilstein-journals.org

Table 4: Traditional vs. AI-Driven Approaches to Synthetic Design
AspectTraditional ApproachAI-Driven Approach
Route Design Based on chemist's intuition, experience, and literature precedence.Data-driven; algorithm proposes routes from large reaction databases. beilstein-journals.org
Prediction of Success Qualitative estimation based on known chemistry.Quantitative prediction of reaction yield and feasibility using trained models. nih.gov
Optimization Iterative, often one-variable-at-a-time experimentation.Multi-parameter optimization using algorithms (e.g., Bayesian optimization). mit.edu
Discovery of Novelty Limited by established reaction types.Potential to uncover novel, non-intuitive reaction pathways. nih.gov
Time and Cost Can be lengthy and resource-intensive.Aims to reduce the number of experiments, saving time and resources.

Exploration of Novel Mechanistic Biological Roles and Therapeutic Targets

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. nih.govresearchgate.net The specific substitution pattern of this compound suggests several avenues for exploring novel biological activities.

Nitroaromatic compounds are known to be effective against various pathogens, particularly under anaerobic or hypoxic conditions. nih.gov The nitro group can be enzymatically reduced by nitroreductases present in certain bacteria and parasites to form cytotoxic radical species. nih.gov This mechanism suggests that this compound could be investigated as a potential antimicrobial or anti-parasitic agent, for example, against Trypanosoma cruzi (the causative agent of Chagas disease) or various anaerobic bacteria. nih.gov

The bromine atom at the 4-position can also influence biological activity through several mechanisms, including modifying the molecule's lipophilicity (affecting cell membrane permeability) and participating in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for specific protein targets. Halogenated indoles have demonstrated a wide range of activities, including antibacterial properties. nih.gov

Future research will involve screening this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic potential. Identifying the specific proteins or pathways it interacts with will be crucial for understanding its mechanism of action and for guiding the design of more potent and selective drug candidates.

Table 5: Potential Biological Activities and Therapeutic Targets for Investigation
Potential Biological ActivityPotential Therapeutic Target/MechanismRationale Based on Structure
Antibacterial Bacterial nitroreductases, DNA gyrase, cell wall synthesis enzymes.Nitro group can be activated by bacterial enzymes; bromo-indole scaffold has known antibacterial effects. nih.govnih.gov
Anticancer Hypoxia-activated prodrug (targeting tumor hypoxia), protein kinases, tubulin.Nitro group can be selectively reduced in hypoxic tumor environments; indole is a core structure in many kinase inhibitors. nih.govnih.gov
Anti-parasitic (e.g., Anti-Chagas) Parasitic nitroreductases.3-nitro-triazole compounds show potent activity against T. cruzi via nitroreductase activation. nih.gov
Antiviral Viral enzymes such as proteases or polymerases.Substituted indoles are known to possess antiviral properties. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-bromo-3-nitro-1H-indole?

Sequential electrophilic substitution is typically used:

  • Bromination : N-bromosuccinimide (NBS) under reflux in DMF or DCM directs bromine to the 4-position of the indole ring.
  • Nitration : Mixed acid (HNO₃/H₂SO₄) at 0–5°C introduces the nitro group at the 3-position.
  • Purification : Column chromatography (hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield pure product. Key challenges include avoiding over-nitration and controlling regioselectivity through reaction time and temperature .

Q. What analytical techniques confirm the structural integrity of this compound?

  • NMR Spectroscopy : ¹H NMR in CDCl₃ shows deshielded aromatic protons (e.g., H-2 at δ 7.2–7.4 ppm). ¹³C NMR confirms nitro-group effects (e.g., C-3 at δ 135–140 ppm).
  • HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 241.04 for C₈H₅BrN₂O₂) validate molecular weight.
  • X-ray Crystallography : SHELXL refines structures to R₁ < 0.05, with OLEX2 solving crystal packing and hydrogen-bonding networks .

Q. How do bromine and nitro groups influence the compound’s reactivity in substitution reactions?

The electron-withdrawing nitro group activates the 4-bromo position for nucleophilic aromatic substitution (SNAr). Common reactions include:

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids in THF/H₂O.
  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos enables amine coupling at the bromine site. Solvent polarity and base selection (e.g., K₂CO₃ vs. Cs₂CO₃) critically impact yields .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of bromoindoles be addressed?

  • Directing Groups : Use tert-butyloxycarbonyl (Boc) protection at N-1 to direct nitration to the 3-position.
  • Low-Temperature Control : Maintain reactions below 5°C to suppress competing 5-nitro isomer formation.
  • Computational Modeling : DFT calculations predict charge distribution to optimize reaction conditions .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Validation Protocols :
  • Compare Pd catalyst systems (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to identify decomposition pathways.
  • Use ³¹P NMR to monitor ligand stability during coupling reactions.
    • Hammett Analysis : Correlate substituent effects (σ values) with reaction rates to refine computational models .

Q. How are crystallographic disorders in this compound derivatives managed?

  • Disordered Nitro Groups : Apply SHELXL’s PART instruction for split-site refinement and collect data at 100 K to reduce thermal motion.
  • Twinned Crystals : Use OLEX2’s TwinRotMat to identify twin laws and refine against HKLF5 format data.
  • Validation : CheckCIF reports verify absence of missed symmetry elements .

Data Analysis & Optimization

Q. What methodologies reconcile conflicting biological activity data across assay systems?

  • Orthogonal Assays : Compare cell-free enzymatic inhibition (IC₅₀) with whole-cell viability (MTT assays).
  • ITC Binding Studies : Measure direct target binding to rule off-target effects.
  • Metabolic Profiling : Use LC-MS to quantify nitro-reductase-mediated metabolite formation .

Q. How is thermal decomposition characterized for stability studies?

  • TGA/DSC : Identifies two-stage decomposition (nitro elimination at 150–200°C, bromine-mediated chain reactions >250°C).
  • GC-MS/EPR : Detects NOx byproducts and radical intermediates during degradation .

Methodological Best Practices

  • Synthetic Reproducibility : Document solvent drying (e.g., MgSO₄ for DMF) and catalyst activation steps.
  • Crystallography : Collect high-resolution data (λ = 0.7 Å) to leverage Br anomalous scattering.
  • Data Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.